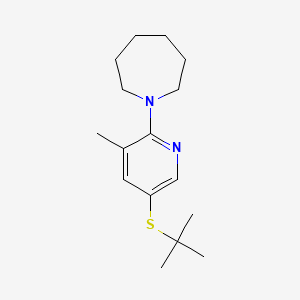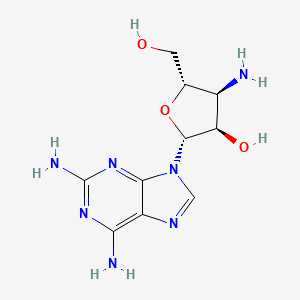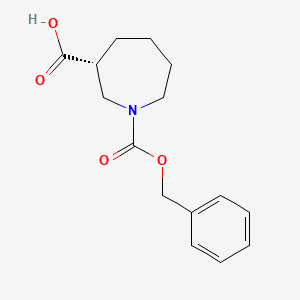![molecular formula C14H11ClN2S B11846781 2-Benzyl-4-chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B11846781.png)
2-Benzyl-4-chloro-6-methylthieno[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-Benzyl-4-chloro-6-méthylthieno[2,3-d]pyrimidine est un composé hétérocyclique appartenant à la famille des thiénopyrimidines. Ce composé est caractérisé par un système cyclique fusionné constitué d'un cycle thiophène et d'un cycle pyrimidine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 2-Benzyl-4-chloro-6-méthylthieno[2,3-d]pyrimidine implique généralement des réactions en plusieurs étapes à partir de précurseurs facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle thiophène : Le cycle thiophène peut être synthétisé par cyclisation de précurseurs appropriés en milieu acide ou basique.
Introduction du cycle pyrimidine : Le cycle pyrimidine est introduit par une réaction de condensation impliquant le dérivé thiophène et un dérivé d'amidine ou de guanidine approprié.
Réactions de substitution :
Méthodes de production industrielle
La production industrielle de la 2-Benzyl-4-chloro-6-méthylthieno[2,3-d]pyrimidine peut impliquer des versions optimisées des voies de synthèse décrites ci-dessus, en mettant l'accent sur la capacité de production à grande échelle, la rentabilité et les considérations environnementales. L'utilisation de réacteurs à écoulement continu et de principes de chimie verte peut améliorer l'efficacité et la durabilité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
La 2-Benzyl-4-chloro-6-méthylthieno[2,3-d]pyrimidine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène pour former les sulfoxydes ou sulfones correspondants.
Réduction : Les réactions de réduction utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium peuvent convertir certains groupes fonctionnels au sein de la molécule.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, peroxyde d'hydrogène et autres oxydants en milieu acide ou basique.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium et autres agents réducteurs en milieu anhydre.
Substitution : Nucléophiles tels que les amines, les thiols et les alcoolates dans des conditions de solvant et de température appropriées.
Principaux produits formés
Oxydation : Formation de sulfoxydes ou de sulfones.
Réduction : Formation de dérivés réduits avec des groupes fonctionnels modifiés.
Substitution : Formation de dérivés thiénopyrimidiniques substitués avec divers groupes fonctionnels.
4. Applications de la recherche scientifique
La 2-Benzyl-4-chloro-6-méthylthieno[2,3-d]pyrimidine a montré un potentiel dans diverses applications de recherche scientifique, notamment :
Chimie : Utilisé comme bloc de construction pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, antivirales et anticancéreuses.
Médecine : Exploré comme composé de tête pour le développement de nouveaux agents thérapeutiques ciblant des voies biologiques spécifiques.
Industrie : Utilisé dans le développement de matériaux avancés et d'intermédiaires chimiques pour diverses applications industrielles.
5. Mécanisme d'action
Le mécanisme d'action de la 2-Benzyl-4-chloro-6-méthylthieno[2,3-d]pyrimidine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets par :
Inhibition enzymatique : Inhibition d'enzymes clés impliquées dans les voies métaboliques ou de signalisation.
Liaison aux récepteurs : Liaison à des récepteurs spécifiques à la surface des cellules, modulation des réponses cellulaires.
Intercalation dans l'ADN : Intercalation dans les brins d'ADN, affectant les processus de réplication et de transcription.
Applications De Recherche Scientifique
2-Benzyl-4-chloro-6-methylthieno[2,3-d]pyrimidine has shown potential in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-Benzyl-4-chloro-6-methylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic or signaling pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular responses.
DNA Intercalation: Intercalating into DNA strands, affecting replication and transcription processes.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Benzyl-4-chloro-6-méthylthieno[3,2-d]pyrimidine : Un isomère structurel avec une disposition différente des cycles thiophène et pyrimidine.
2-Benzyl-4-chloro-5-méthylthieno[2,3-d]pyrimidine : Un composé avec un groupe méthyle à une position différente sur le noyau thiénopyrimidine.
2-Benzyl-4-chloro-6-éthylthieno[2,3-d]pyrimidine : Un composé avec un groupe éthyle au lieu d'un groupe méthyle.
Unicité
La 2-Benzyl-4-chloro-6-méthylthieno[2,3-d]pyrimidine est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. La présence des groupes benzyle, chloro et méthyle à des positions spécifiques renforce son potentiel d'applications ciblées dans divers domaines.
Propriétés
Formule moléculaire |
C14H11ClN2S |
|---|---|
Poids moléculaire |
274.8 g/mol |
Nom IUPAC |
2-benzyl-4-chloro-6-methylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C14H11ClN2S/c1-9-7-11-13(15)16-12(17-14(11)18-9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
Clé InChI |
PBJDWCZEIQBYRI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(S1)N=C(N=C2Cl)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Methyl-4-(4-methylphenyl)-1-oxa-4-azaspiro[4.5]decane-3,7-dione](/img/structure/B11846724.png)
![5-Methyl-6-(naphthalen-2-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine](/img/structure/B11846731.png)


![5'-Ethyl-6'-methoxy-2'-methyl-[3,3'-bipyridine]-5-carboxylic acid](/img/structure/B11846755.png)


![2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)acetic acid](/img/structure/B11846766.png)



![1,3-Dimethyl-4-oxo-4H-pyrido[2,1-a]isoquinolin-2-yl acetate](/img/structure/B11846777.png)
